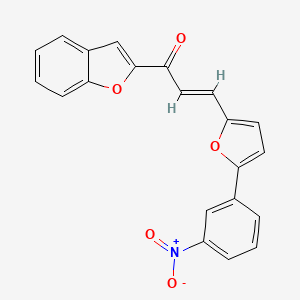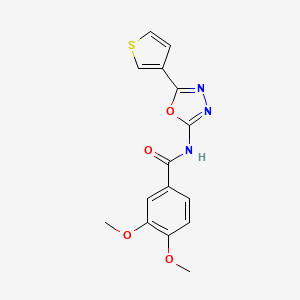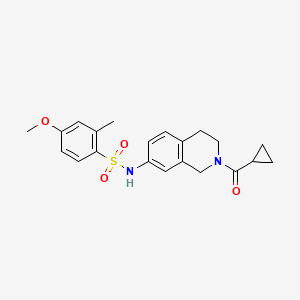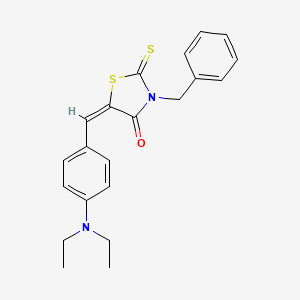
(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one, also known as BNPF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is not fully understood, but it has been suggested to act on the GABAergic system, which plays a crucial role in regulating neuronal excitability. (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one has also been shown to modulate other neurotransmitter systems, including glutamate and dopamine. It has been found to have antioxidant properties and to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in the treatment of oxidative stress and inflammation-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is its relatively simple synthesis method, which allows for easy production in the lab. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, its potential toxicity and lack of comprehensive safety data suggest caution should be exercised when working with (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one.
Future Directions
There are several potential future directions for research on (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Further investigation into its mechanism of action and effects on various neurotransmitter systems could provide valuable insights into its therapeutic potential. Additionally, studies on its safety and toxicity profile are needed to fully understand its potential as a research tool.
Synthesis Methods
(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one can be synthesized through a multistep process involving the condensation of benzofuran-2-carboxaldehyde with 3-nitrophenylacetic acid, followed by cyclization and subsequent Knoevenagel condensation with furan-2-carbaldehyde. The final product is obtained through recrystallization and purification.
Scientific Research Applications
(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one has shown potential as a research tool in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has been investigated as a potential treatment for epilepsy, neuropathic pain, and other neurological disorders.
properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-18(21-13-15-4-1-2-7-19(15)27-21)10-8-17-9-11-20(26-17)14-5-3-6-16(12-14)22(24)25/h1-13H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVLFYYGFWFAK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)


![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)


